N-[2-(4-methoxyphenyl)ethyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-22-16-5-3-15(4-6-16)7-10-19-17(21)20-11-8-18(9-12-20)23-13-2-14-24-18/h3-6H,2,7-14H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCWYIGGHRXAMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC3(CC2)OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diol and an amine.
Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl group is introduced to the spirocyclic core.
Formation of the carboxamide group: This is typically achieved through an amidation reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Modifications in Spirocyclic Cores
Heteroatom Positioning and Functional Groups
- 8-Ethoxycarbonyl-10-hexyl-1,5-dioxa-9-azaspiro[5.5]undecane (6c): Features an ethoxycarbonyl (ester) group at position 8 and a hexyl chain at position 10.
- 9-[(4-Methoxyphenyl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane : Substitutes the carboxamide with a sulfonyl group, introducing strong electron-withdrawing effects that may alter reactivity or binding interactions .
- N-Phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide : Positions the carboxamide at nitrogen-4 instead of nitrogen-9, altering the spatial orientation of the aromatic phenyl group relative to the spiro core .
Heteroatom Variations
Physicochemical Properties
*Estimated based on structural similarity; †Predicted using computational tools.
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a spirocyclic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Structural Characteristics
The compound belongs to the class of spirocyclic compounds, which are known for their rigidity and three-dimensional structure. The presence of both nitrogen and oxygen atoms within its spiro ring contributes to its unique biological properties. The molecular formula is , and it exhibits a complex structure that allows for specific interactions with biological targets.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in cellular processes. For instance, it may act on kinases or phosphatases involved in signaling pathways.
- Receptor Modulation : Its structure allows it to bind to receptors, potentially modulating their activity. This can lead to altered cellular responses, such as apoptosis or cell proliferation.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells. For example, in vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MX-1 Breast Cancer | 2 | Significant reduction |
| A549 Lung Cancer | 1.5 | Induction of apoptosis |
- Mechanistic Insights : The compound's mechanism involves the activation of caspase pathways leading to programmed cell death. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent:
- Inhibition of Mycobacterium tuberculosis : Preliminary studies suggest that this compound may inhibit the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition could potentially lead to new therapeutic strategies against tuberculosis.
Case Studies
- In Vivo Efficacy : In a mouse xenograft model, administration of this compound resulted in significant tumor regression compared to untreated controls, indicating strong in vivo efficacy against cancer.
- Toxicological Assessment : Toxicity studies revealed that at therapeutic doses, the compound exhibited minimal side effects, making it a candidate for further development.
Q & A
Q. Answer :
- NMR spectroscopy : Analyze and NMR to confirm the spirocyclic scaffold, methoxyphenyl substituents, and carboxamide moiety (e.g., δ 3.8 ppm for methoxy protons, δ 165–170 ppm for carbonyl carbons) .
- HRMS : Validate molecular formula (e.g., [M+H] with <2 ppm error) .
- IR spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650 cm) .
Advanced: How can reaction yields be optimized for low-abundance intermediates?
Q. Answer :
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance imine formation rates .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates, while reducing steric hindrance .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during carboxamide coupling .
Advanced: How to address impurities such as des-methyl or hydroxylated byproducts?
Q. Answer :
- Reverse-phase chromatography : Purify using C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to remove polar impurities .
- HPLC-MS monitoring : Track impurities in real-time using relative retention times (RRT) and response factors (e.g., RRT 0.4–2.2 for methoxyphenyl analogs) .
- Reaction quenching : Add methanol or acetic acid to terminate side reactions early .
Basic: What safety protocols apply for handling spirocyclic amines?
Q. Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure .
- Waste disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .
Advanced: How to design stability studies for this compound under varying pH?
Q. Answer :
- Forced degradation : Expose to 0.1N HCl/NaOH (25°C, 24 hr) and monitor degradation via HPLC.
- Kinetic analysis : Calculate degradation rate constants (k) at pH 2–9 to identify stability thresholds .
- LC-MS identification : Characterize hydrolyzed products (e.g., cleavage of the dioxa ring at pH <3) .
Advanced: What computational methods predict the compound’s bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
